An In-depth Technical Guide to 6-Amino-4-methylnicotinonitrile
An In-depth Technical Guide to 6-Amino-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-4-methylnicotinonitrile, with the CAS number 179555-10-3, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine scaffold, featuring strategically positioned amino, methyl, and cyano functional groups, offers a versatile platform for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the core chemical and physical properties of 6-Amino-4-methylnicotinonitrile, detailed synthesis protocols, analytical characterization, and its applications in drug discovery and development. The content herein is curated to empower researchers with the technical knowledge required for the effective utilization of this compound in their scientific endeavors.
Chemical Identity and Properties
6-Amino-4-methylnicotinonitrile, also known by its synonyms 2-Amino-5-cyano-4-picoline and 6-amino-4-methylpyridine-3-carbonitrile, is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 179555-10-3 | [1] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | 6-amino-4-methylpyridine-3-carbonitrile | [1] |
| Physical Form | Solid | |
| Boiling Point | 318 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light |
The structure of 6-Amino-4-methylnicotinonitrile, characterized by a pyridine ring with an amino group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position, is depicted below.
Caption: Chemical structure of 6-Amino-4-methylnicotinonitrile.
Synthesis Methodologies
The synthesis of 6-Amino-4-methylnicotinonitrile can be achieved through a few key pathways, primarily involving the cyanation of a corresponding bromo-substituted pyridine precursor. Below are detailed protocols based on available literature.
Cyanation of 5-Bromo-4-methyl-pyridin-2-ylamine
This method utilizes a copper(I) cyanide mediated cyanation reaction, a common and effective way to introduce a nitrile group onto an aromatic ring.
Reaction Scheme:
Caption: Synthesis of 6-Amino-4-methylnicotinonitrile via cyanation.
Step-by-Step Protocol:
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To a solution of 5-bromo-4-methyl-pyridin-2-ylamine (3.0 g, 16.0 mmol) in dimethylacetamide (DMA) (12 ml), add copper(II) cyanide (2.87 g, 32 mmol).
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Stir the reaction mixture under an argon atmosphere at 170°C for 24 hours.
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After cooling to room temperature, pour the reaction mixture into a solution of ethylenediamine (60 ml) in water (240 ml) and stir for 15 minutes.
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Dilute the mixture with ethyl acetate (EtOAc), wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: EtOAc/hexane = 1:1) to obtain 6-Amino-4-methylnicotinonitrile.[2]
Causality Behind Experimental Choices:
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Copper(I) Cyanide: This is the source of the cyanide nucleophile. Copper facilitates the displacement of the bromide from the pyridine ring.
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DMA as Solvent: Dimethylacetamide is a high-boiling polar aprotic solvent, which is necessary to achieve the high reaction temperature required for this nucleophilic aromatic substitution.
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Argon Atmosphere: This inert atmosphere prevents unwanted side reactions with oxygen at high temperatures.
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Ethylenediamine Workup: Ethylenediamine is used to chelate and remove copper salts from the reaction mixture, simplifying the purification process.
Alternative Cyanation using CuCN in DMF
An alternative procedure utilizes dimethylformamide (DMF) as the solvent.
Step-by-Step Protocol:
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Reflux a mixture of 2-amino-5-bromo-4-methylpyridine (2.0 g, 10.7 mmol) and CuCN (1.1 g, 12.3 mmol) in DMF (2.5 mL) for 4 hours.
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Cool the mixture to room temperature and add NaCN (2.15 g) and H₂O (6.5 mL).
-
Stir the mixture and extract with ethyl acetate.
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Wash the organic layer with 10% aqueous NaCN and brine.
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Remove the solvent under reduced pressure and purify the residue by silica gel chromatography (EtOAc/hexane = 1:1) to yield 2-amino-5-cyano-4-methylpyridine.[2]
Analytical Characterization
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Based on computational models, the following are the predicted chemical shifts for 6-Amino-4-methylnicotinonitrile.
Predicted ¹H NMR (in CDCl₃):
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δ ~2.3 ppm (s, 3H): Methyl protons (CH₃).
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δ ~4.8 ppm (br s, 2H): Amino protons (NH₂).
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δ ~6.5 ppm (s, 1H): Aromatic proton at C5.
-
δ ~8.2 ppm (s, 1H): Aromatic proton at C2.
Predicted ¹³C NMR (in CDCl₃):
-
δ ~20 ppm: Methyl carbon (CH₃).
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δ ~108 ppm: Quaternary carbon at C3.
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δ ~117 ppm: Nitrile carbon (C≡N).
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δ ~118 ppm: Aromatic CH at C5.
-
δ ~150 ppm: Aromatic CH at C2.
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δ ~158 ppm: Quaternary carbon at C4.
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δ ~160 ppm: Quaternary carbon at C6.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For 6-Amino-4-methylnicotinonitrile, the following characteristic absorption bands are expected:
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~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~2220 cm⁻¹: C≡N stretching vibration of the nitrile group.
-
~1640 cm⁻¹: N-H bending vibration of the primary amine.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
For comparison, the IR spectra of similar 2-amino-4,6-diphenylnicotinonitrile derivatives show strong peaks for the C≡N group around 2204–2210 cm⁻¹ and N-H bending vibrations in the range of 1606–1654 cm⁻¹.[3]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 6-Amino-4-methylnicotinonitrile, the expected molecular ion peak [M]⁺ would be at m/z = 133.15. High-resolution mass spectrometry would yield a more precise mass, confirming the elemental composition.
Applications in Drug Discovery and Development
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in several marketed drugs.[1] The unique arrangement of functional groups in 6-Amino-4-methylnicotinonitrile makes it a valuable intermediate for the synthesis of various biologically active compounds.
Workflow for Utilizing 6-Amino-4-methylnicotinonitrile in Drug Discovery:
Caption: A generalized workflow for the use of 6-Amino-4-methylnicotinonitrile in a drug discovery program.
The amino group can be readily functionalized through reactions such as N-alkylation, acylation, or conversion to other functional groups via diazotization (Sandmeyer reaction). The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The pyridine ring itself can undergo various coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.
Derivatives of aminopyridines have shown a wide range of pharmacological activities, including their use as kinase inhibitors, highlighting the potential of 6-Amino-4-methylnicotinonitrile as a starting point for the development of novel therapeutics.[4]
Safety and Handling
6-Amino-4-methylnicotinonitrile should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
Storage:
-
Store at 4°C in a tightly sealed container, protected from light.
Conclusion
6-Amino-4-methylnicotinonitrile is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its accessible synthesis and multiple points for chemical modification make it an attractive starting material for the generation of compound libraries for biological screening. While the lack of readily available experimental analytical data presents a minor challenge, the information provided in this guide, including detailed synthesis protocols and predicted spectroscopic data, should serve as a comprehensive resource for researchers looking to incorporate this compound into their work. As the exploration of novel chemical entities for therapeutic intervention continues, the importance of foundational building blocks like 6-Amino-4-methylnicotinonitrile is poised to grow.
References
-
PubChem. 6-Amino-4-methylnicotinonitrile. National Center for Biotechnology Information. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
Sources
- 1. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
